molecular formula C18H24N2O5 B1462905 Boc-5-methoxy-2-methyl-DL-tryptophan CAS No. 1219410-28-2

Boc-5-methoxy-2-methyl-DL-tryptophan

Cat. No.: B1462905
CAS No.: 1219410-28-2
M. Wt: 348.4 g/mol
InChI Key: GLKSHZNZQVZZJQ-UHFFFAOYSA-N
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Description

Boc-5-methoxy-2-methyl-DL-tryptophan: is a synthetic derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring. It is primarily used in proteomics research and has a molecular formula of C18H24N2O5 and a molecular weight of 348.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve the desired substitutions .

Industrial Production Methods: Industrial production methods for Boc-5-methoxy-2-methyl-DL-tryptophan are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-5-methoxy-2-methyl-DL-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-acetic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Boc-5-methoxy-2-methyl-DL-tryptophan is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-5-methoxy-2-methyl-DL-tryptophan involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other positions on the molecule. The methoxy and methyl groups influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Boc-5-methoxy-2-methyl-DL-tryptophan is unique due to the combination of the Boc protecting group, methoxy, and methyl substitutions, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized research applications where selective reactions are required .

Properties

IUPAC Name

3-(5-methoxy-2-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-10-12(13-8-11(24-5)6-7-14(13)19-10)9-15(16(21)22)20-17(23)25-18(2,3)4/h6-8,15,19H,9H2,1-5H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKSHZNZQVZZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180895
Record name N-[(1,1-Dimethylethoxy)carbonyl]-5-methoxy-2-methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219410-28-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-5-methoxy-2-methyltryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219410-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-5-methoxy-2-methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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